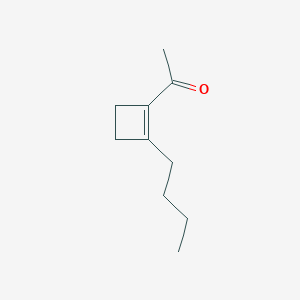
氟西泮
描述
Synthesis Analysis
The synthesis of Flupoxam involves complex chemical processes aimed at achieving its potent herbicidal activity. The process involves the integration of fluorine atoms into the compound's structure, significantly impacting its activity. For instance, enantioselective synthesis techniques have been employed to achieve high diastereo- and enantioselectivities, producing a wide range of fluorine-containing dihydroquinazolones, which are crucial for its efficacy (Hiramatsu et al., 2016).
Molecular Structure Analysis
Flupoxam's molecular structure is characterized by the presence of fluorine atoms, which play a critical role in its herbicidal activity. The fluorine atoms influence the compound's ability to interact with target sites in weed species, leading to effective weed control. Studies on fluorine-containing organic molecules have shown that the presence of fluorine improves the template ability of benzyl-pyrrolidine in the synthesis of crystalline materials, suggesting a similar enhancing effect in the structure-activity relationships of Flupoxam (Luis Gómez-Hortigüela et al., 2005).
Chemical Reactions and Properties
Flupoxam undergoes various chemical reactions that define its mode of action as a herbicide. It is not a mitotic disrupter, unlike some herbicides, but it inhibits root elongation and induces club root morphology in susceptible weed species. This action is indicative of its unique mechanism, which does not interfere with microtubule formation but still effectively controls weed growth (Hoffman & Vaughn, 1996).
Physical Properties Analysis
The physical properties of Flupoxam, such as solubility and stability, are crucial for its application as a herbicide. These properties determine how the compound is absorbed, distributed, and persists in the soil and plant tissues. While specific studies on Flupoxam's physical properties are limited, insights can be drawn from related compounds where fluorine atoms' incorporation has been shown to affect solubility and stability positively (O. Nováková, 1999).
Chemical Properties Analysis
The chemical properties of Flupoxam, including its reactivity with soil components and water, play a significant role in its effectiveness and environmental impact. Its high soil absorptivity suggests that Flupoxam can form a persistent herbicidal layer in the soil, providing lasting weed control without significant leaching or degradation. This aspect of Flupoxam's chemical properties underlines its potential as a sustainable herbicide option (In‐Yong Lee et al., 2011).
科学研究应用
精神疾病:氟西汀(与氟西泮相关的化合物)已显示出通过调节大鼠海马-内侧前额叶皮层通路中的突触可塑性对精神疾病具有治疗作用。这是由于药物的重复治疗 (Ohashi 等人,2002).
COVID-19 治疗:氟西汀和氟西汀(与氟西泮相似)已被确定为 COVID-19 的潜在治疗方法。它们的机制包括充当溶酶体向性和 sigma-1 受体的配体 (Mahdi 等人,2022).
应激反应中的神经化学变化:氟西汀已被发现可以减少大鼠隔离饲养和新奇应激引起的海马中的神经化学变化 (Miura 等人,2005).
信息处理的改善:已经证明氟西汀可以缩短反应时间而不降低反应准确性,从而增强信息处理 (Hasbroucq 等人,1997).
农业用途:氟西泮已被证明可以抑制植物的根伸长并诱导典型的根肿病形态,尽管它不属于有丝分裂破坏剂除草剂 (Hoffman & Vaughn,1996).
调节血清素转运体:已观察到该药物会影响大鼠的血清素清除时间,差异基于激素变化 (Benmansour 等人,2009).
治疗各种心理健康障碍:氟西泮因其在治疗抑郁症和强迫症方面的临床疗效而受到关注,在其他疾病中具有潜在应用 (Wong 等人,1995).
减少 HPA 轴超反应:在有边缘型人格障碍和儿童期虐待史的患者中,氟西汀治疗已被发现可以减少下丘脑-垂体-肾上腺 (HPA) 轴的超反应 (Rinne 等人,2003).
治疗精神性抓挠:氟西汀可能有效减少精神性抓挠,而与情绪影响无关 (Arnold 等人,1999).
治疗慢性 PTSD 的潜力:一项初步研究表明,氟西汀治疗可以缓解慢性 PTSD 症状,包括失眠、噩梦、焦虑、侵入性回忆、内疚感和疲倦 (de Boer 等人,1992).
小儿焦虑症:氟西汀可有效治疗小儿焦虑症,一些无反应者对氟西汀或氟西汀有反应 (Walkup 等人,2002).
降低 COVID-19 死亡率和住院率:氟西汀等口服抗病毒药物已显示出降低 COVID-19 患者死亡率和住院率的疗效,同时表现出良好的整体安全性 (Wen 等人,2022).
预防 COVID-19 进展:氟西汀作为早期治疗选择,已显示出预防 COVID-19 进展的希望 (Čalušić 等人,2021).
治疗妄想抑郁症:氟西汀单独使用已被证明优于治疗妄想抑郁症最有效的方法,包括联合抗抑郁药和抗精神病药以及电休克疗法 (ECT) (Gatti 等人,1996).
农业中的除草效果:氟西泮对一年生和阔叶杂草有显着的除草效果,在不同的种植季节观察到持久的影响 (Lee 等人,2011).
土壤残留分析:采用紫外检测的高效液相色谱法是测定土壤中氟西泮残留的可靠方法 (Nováková,1999).
药物遗传学:氟西汀在人体内的分布受多态性 CYP2D6 和 CYP1A2 活性的影响 (Carrillo 等人,1996).
对血清素转运体 (SERT) 的影响:包括氟西汀在内的 SSRI 的长期使用会影响 SERT 的功能和密度,但不会导致 SERT 基因表达下降 (Benmansour 等人,1999).
属性
IUPAC Name |
1-[4-chloro-3-(2,2,3,3,3-pentafluoropropoxymethyl)phenyl]-5-phenyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF5N4O2/c20-14-7-6-13(8-12(14)9-31-10-18(21,22)19(23,24)25)29-17(11-4-2-1-3-5-11)27-16(28-29)15(26)30/h1-8H,9-10H2,(H2,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQMRUTZEYVDIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC(=C(C=C3)Cl)COCC(C(F)(F)F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF5N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057943 | |
| Record name | Flupoxam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Flupoxam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Flupoxam | |
CAS RN |
119126-15-7 | |
| Record name | Flupoxam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119126-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flupoxam [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119126157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flupoxam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-chloro-3-((2,2,3,3,3-pentafluoropropoxy)methyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUPOXAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7Q93JFI8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Flupoxam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
144 - 148 °C | |
| Record name | Flupoxam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


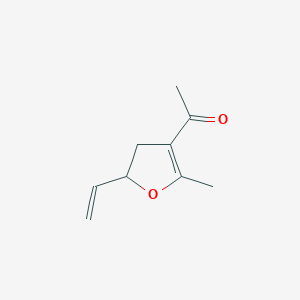
![Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI)](/img/structure/B40861.png)
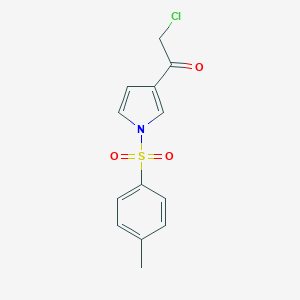

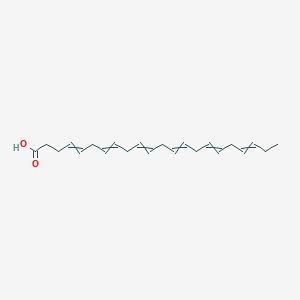
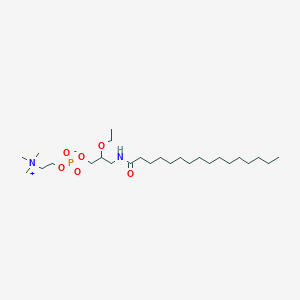
![Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B40877.png)

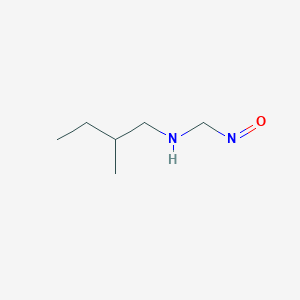

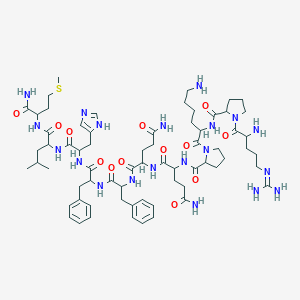
![1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one](/img/structure/B40885.png)
